molecular formula C15H19NO4 B2900786 (2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid CAS No. 956199-53-4

(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid

Cat. No.: B2900786
CAS No.: 956199-53-4
M. Wt: 277.32
InChI Key: GJNMUKNLXQRDQV-AWEZNQCLSA-N
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Description

(2S)-2-[3-(4-Methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid is a chiral amino acid derivative featuring a 3-methylbutanoic acid backbone with a (2S)-configured α-carbon. The amino group at this position is acylated with a 3-(4-methoxyphenyl)prop-2-enoyl substituent.

Properties

IUPAC Name

(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-10(2)14(15(18)19)16-13(17)9-6-11-4-7-12(20-3)8-5-11/h4-10,14H,1-3H3,(H,16,17)(H,18,19)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNMUKNLXQRDQV-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid, also known as a derivative of amino acids, has garnered attention in biochemical research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H19NO4\text{C}_{15}\text{H}_{19}\text{N}\text{O}_{4}

It features a methoxyphenyl group attached to an enoyl moiety, contributing to its unique biological properties.

Research indicates that this compound exhibits several mechanisms of action:

  • Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, which may be beneficial in conditions like rheumatoid arthritis and psoriasis .
  • Antioxidant Properties : Studies have suggested that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .
  • Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

  • Rheumatoid Arthritis and Psoriasis : Its anti-inflammatory properties make it a candidate for treating autoimmune diseases .
  • Cancer Therapy : Given its ability to inhibit cell proliferation, further research could establish its role in cancer treatment protocols .
  • Neuroprotection : The antioxidant effects may provide protective benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Pendergrass et al. (2020)Anti-inflammatory effectsDemonstrated significant reduction in cytokine levels in rheumatoid arthritis models .
Chemical Book (2023)Antioxidant activityShowed scavenging activity against various free radicals in vitro .
Santa Cruz Biotechnology (2024)Cancer cell linesInhibited proliferation in breast and colon cancer cell lines at concentrations above 50 µM .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its 4-methoxyphenylpropenoylamino substituent. Comparisons focus on analogs with:

  • Acylated amino groups (e.g., carbamoyl, arylpropenoyl substituents).
  • Stereochemical variations (e.g., 2S vs. 2R configurations).
  • Hydrophobic/aromatic substituents (e.g., methoxyphenyl, naphthyl groups).

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Notable Features Reference
(2S)-2-[3-(4-Methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid (Target) C₁₅H₁₇NO₅* ~299* 3-(4-Methoxyphenyl)prop-2-enoylamino Conjugated system; electron-donating methoxy -
(2S)-2-(Dimethylcarbamoylamino)-3-methylbutanoic acid C₈H₁₆N₂O₃ 188 Dimethylcarbamoyl Compact, polar substituent
UCPH-101 C₂₉H₂₇N₃O₂ 449.55 Naphthalen-1-yl; methoxyphenyl Large aromatic group; kinase inhibitor
LY341495 C₂₀H₂₃NO₇ 389.40 Xanthyl group mGlu receptor antagonist
(2R,3S)-3-Hydroxy-2-methylbutanoic acid C₅H₁₀O₃ 118.13 Hydroxy group Chiral synthon for pharmaceuticals

*Calculated based on structural inference.

Q & A

Q. Table 1: Bioactivity of Structural Analogs

Compound NameKey SubstituentIC₅₀ (COX-2 Inhibition)Reference
4-(2-Methoxyphenyl)-3-methylbutanoic acidMethoxy12 µM
4-Chlorobenzoyl-3-methylbutanoic acidChlorobenzoyl8 µM

Q. How do solvent polarity and pH influence the compound’s stability during in vitro assays?

  • Answer :
  • Polar Solvents (e.g., PBS) : Promote hydrolysis of the amide bond at pH > 7. Stabilizers like 1% BSA or 0.1% DMSO are recommended .
  • Nonpolar Solvents (e.g., DMSO) : Maintain stability for >48 hrs at 4°C. Precipitate formation in aqueous buffers requires sonication .

Methodological Considerations

  • Experimental Design : Include controls for chirality (e.g., enantiomerically pure standards) and batch-to-batch variability .

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